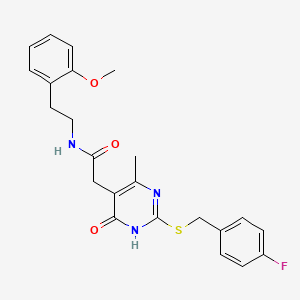

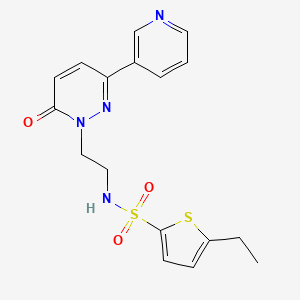

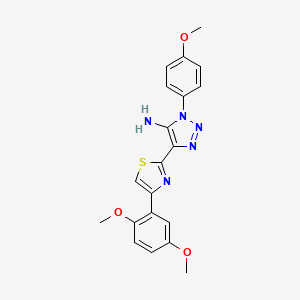

![molecular formula C12H15ClN2O B2779216 3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile CAS No. 1697315-68-6](/img/structure/B2779216.png)

3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile, also known as BAY 57-9352, is a structural analog of sildenafil (Viagra) and belongs to the class of phosphodiesterase-5 inhibitors. It has a molecular formula of C12H15ClN2O and a molecular weight of 238.72 .

Molecular Structure Analysis

The molecular structure of this compound includes a 3-methylbutan-2-yl group , a chlorobenzonitrile group , and a hydroxy group. These groups contribute to the unique properties and reactivity of the compound.Scientific Research Applications

Organic Synthesis Applications

The compound has been implicated in the synthesis and study of novel chemical structures. For example, research by Gaucher et al. (1994) involved asymmetric syntheses of norcoronamic acid and coronamic acids, showcasing the utility of related chemical structures in synthetic organic chemistry (Gaucher, Ollivier, Marguerite, Paugam, & Salaün, 1994). Additionally, studies on the diastereoselective alkylation of 3-aminobutanoic acid by Estermann and Seebach (1988) further highlight the compound's relevance in developing synthetic methodologies (Estermann & Seebach, 1988).

Pharmacological Research

In pharmacological research, the compound and its derivatives have been explored for various bioactivities. For instance, Saeed et al. (2016) described a derivative with potential as a transdermal selective androgen receptor modulator (SARM) for treating muscle atrophy, indicating the compound's application in developing therapeutics (Saeed, Vaught, Gavardinas, Matthews, Green, et al., 2016).

Material Science and Chemistry

The synthesis and study of tetranuclear lanthanide cages by Sheikh, Adhikary, and Konar (2014) demonstrate applications in material science, particularly in magnetic refrigeration and slow magnetic relaxation, highlighting the versatility of related compounds in advanced materials research (Sheikh, Adhikary, & Konar, 2014).

properties

IUPAC Name |

3-chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-8(12(2,3)16)15-11-5-4-9(7-14)6-10(11)13/h4-6,8,15-16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWSGXCUKNBJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)NC1=C(C=C(C=C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(3-hydroxy-3-methylbutan-2-yl)amino]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

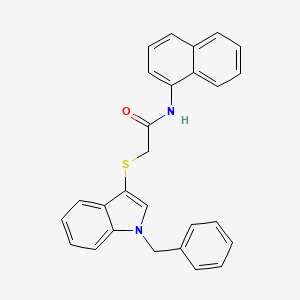

![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B2779134.png)

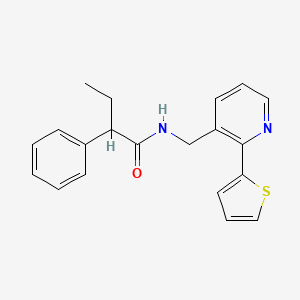

![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)

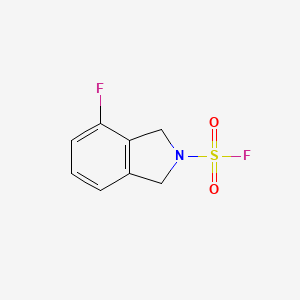

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2779151.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2779153.png)